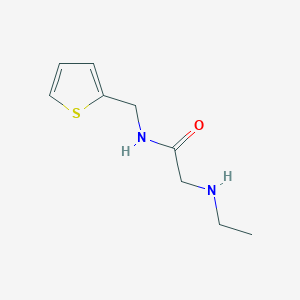

2-(ethylamino)-N-(thiophen-2-ylmethyl)acetamide

描述

2-(Ethylamino)-N-(thiophen-2-ylmethyl)acetamide (CAS: 1171629-12-1; molecular formula: C₉H₁₄N₂OS) is an acetamide derivative featuring an ethylamino substituent (-NHCH₂CH₃) at the α-carbon and a thiophene-2-ylmethyl group (C₄H₃S-CH₂-) as the N-substituent . Its hydrochloride salt is commercially available for experimental studies .

属性

IUPAC Name |

2-(ethylamino)-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c1-2-10-7-9(12)11-6-8-4-3-5-13-8/h3-5,10H,2,6-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRZUTXHMBRECL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)NCC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylamino)-N-(thiophen-2-ylmethyl)acetamide typically involves the reaction of ethylamine with thiophen-2-ylmethyl chloride, followed by the addition of acetic anhydride. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Anhydrous ethanol or methanol

Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反应分析

Types of Reactions

2-(ethylamino)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the ethylamino group or the thiophen-2-ylmethyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Sodium hydroxide in aqueous medium

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones

Reduction: Formation of amines or alcohols

Substitution: Formation of substituted amides or thiophenes

科学研究应用

2-(ethylamino)-N-(thiophen-2-ylmethyl)acetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2-(ethylamino)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

相似化合物的比较

Comparison with Structurally Related Compounds

Substituent Variations on the Acetamide Backbone

2-[(2-Chloroacetyl)-Ethylamino]-N-(Thiophen-2-ylmethyl)Acetamide (CAS: 874594-85-1)

- Molecular Formula : C₁₁H₁₅ClN₂O₂S

- Key Differences: Incorporates a chloroacetyl group (-COCH₂Cl) on the ethylamino side chain.

- This modification may also alter pharmacokinetic properties, such as metabolic stability .

N-(3-Cyanothiophen-2-yl)-2-(Thiophen-2-yl)Acetamide

- Molecular Formula : C₁₁H₈N₂OS₂

- Key Differences: Replaces the ethylamino group with a second thiophene ring and introduces a cyano (-CN) group on the thiophene.

- Implications: The cyano group improves lipophilicity and may enhance binding to hydrophobic enzyme pockets. Dual thiophene moieties could amplify π-π stacking interactions in biological targets .

Heterocyclic Modifications

2-(2-Phenyl-1,3-Thiazol-4-yl)-N-(Thiophen-2-ylmethyl)Acetamide (CAS: 851623-62-6)

- Molecular Formula : C₁₆H₁₄N₂OS₂

- Key Differences: Substitutes the ethylamino group with a 2-phenylthiazole ring.

N-(4-Bromophenyl)-2-(2-Thienyl)Acetamide

Functional Group Additions

2-(Ethylamino)-N-(4-Oxo-2-Phenylquinazolin-3(3H)-yl)Acetamide (V9)

- Molecular Formula : C₁₈H₁₈N₄O₂

- Key Differences: Attaches a quinazolinone ring system.

- Implications : Demonstrates enhanced analgesic and anti-inflammatory activities compared to simpler acetamides, highlighting the role of fused aromatic systems in biological efficacy .

2-(4-Methylphenoxy)-N-(1H-Pyrazol-3-yl)-N-(Thiophen-2-ylmethyl)Acetamide (FL-no: 16.133)

- Molecular Formula : C₁₈H₁₈N₄O₂S

- Key Differences: Incorporates a 4-methylphenoxy group and a pyrazole ring.

- Implications: Approved as a GRAS flavoring agent, this compound’s cooling sensation is attributed to the phenoxy and pyrazole groups, which modulate TRPM8 ion channel activation .

Structural and Functional Data Table

Key Research Findings

- Synthetic Accessibility: Derivatives like N-(3-cyanothiophen-2-yl)acetamide are synthesized via two-step processes involving acid chlorides and nucleophilic substitution , whereas chloroacetyl analogs require halogenated reagents .

- Biological Activity: Quinazolinone-containing analogs (e.g., V9) show superior analgesic activity due to aromatic stacking with opioid receptors , while thiazole derivatives exhibit promise in antimicrobial screens .

生物活性

2-(ethylamino)-N-(thiophen-2-ylmethyl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

The compound has the following chemical structure:

- Molecular Formula : C10H12N2OS

- Molecular Weight : 224.28 g/mol

Biological Activity Overview

Research indicates that 2-(ethylamino)-N-(thiophen-2-ylmethyl)acetamide exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit bacterial growth, particularly against Gram-positive bacteria.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways.

- Cytotoxicity : Preliminary studies suggest that it may possess cytotoxic effects on certain cancer cell lines.

The exact mechanism of action for 2-(ethylamino)-N-(thiophen-2-ylmethyl)acetamide is still under investigation. However, it is believed to interact with specific receptors or enzymes involved in inflammatory responses and cell proliferation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Staphylococcus aureus | |

| Anti-inflammatory | Reduction in cytokine levels in vitro | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Antimicrobial Studies

In a study focusing on antimicrobial properties, 2-(ethylamino)-N-(thiophen-2-ylmethyl)acetamide was tested against various bacterial strains. The compound demonstrated significant activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 15 μg/mL. This suggests potential as a lead compound for developing new antibiotics.

Anti-inflammatory Research

A recent investigation assessed the anti-inflammatory effects of the compound in a mouse model. Results indicated that administration of the compound led to a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.

Cytotoxicity Assessment

In vitro studies on human cancer cell lines revealed that 2-(ethylamino)-N-(thiophen-2-ylmethyl)acetamide induced apoptosis at concentrations above 20 μM. The mechanism appears to involve the activation of caspase pathways, which are critical for programmed cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。